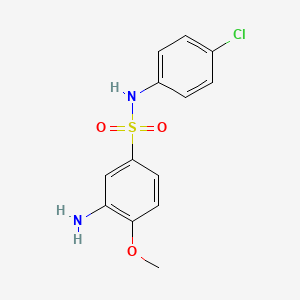

3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

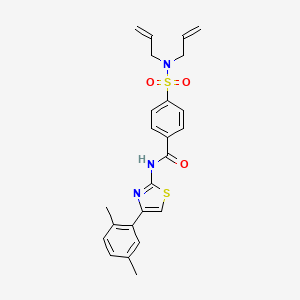

The compound "3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide" is a sulfonamide derivative, which is a class of compounds known for their wide range of biological activities, including antimicrobial and anticancer properties. Sulfonamides are characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The specific structure of this compound suggests potential biological activity, possibly as an inhibitor of enzymes like carbonic anhydrases, which are involved in various physiological processes including tumor growth and metastasis .

Synthesis Analysis

The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines or amino acids. For example, a series of halogen-containing N-substituted 4-aminobenzenesulfonamides were synthesized using superacid HF/SbF5 chemistry . Another approach includes the condensation reaction of N-(4-acetylphenyl)-4-methoxybenzenesulfonamide with different aldehydes in a basic solution . Additionally, sulfonamide dye intermediates have been synthesized by reacting acetaminobenzenesulfonyl chloride with diamines, followed by condensation with other sulfonyl chlorides and hydrolysis .

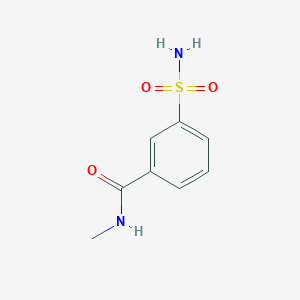

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be characterized using various spectroscopic techniques. For instance, the crystal structure of a sulfonamide chalcone derivative was determined using single crystal X-ray structure analysis, revealing a triclinic system with specific cell parameters and hydrogen bonding interactions that stabilize the crystal packing . These structural analyses are crucial for understanding the molecular interactions and potential binding sites of the compounds.

Chemical Reactions Analysis

Sulfonamide compounds can participate in various chemical reactions, including condensation, hydrolysis, and diazo coupling. The reactivity of the sulfonamide group allows for the synthesis of a wide array of derivatives with different substituents, which can significantly alter the biological activity of the compounds . The presence of halogen atoms, such as chlorine, can also influence the reactivity and the selectivity of the compounds towards biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonamide derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the aromatic ring. These properties are important for the pharmacokinetic behavior of the compounds, including absorption, distribution, metabolism, and excretion (ADME). Spectroscopic methods like FT-IR, NMR, and UV-Vis spectroscopy are commonly used to characterize these properties and to confirm the identity of the synthesized compounds .

Applications De Recherche Scientifique

Antitumor Applications

- Antitumor Activity: Sulfonamide-focused libraries, including compounds like 3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide, have shown promising results in antitumor activities. These compounds have been evaluated for their potential as cell cycle inhibitors in various cancer cell lines, with some advancing to clinical trials due to their efficacy (Owa et al., 2002).

Biochemical Applications

Carbonic Anhydrase Inhibition

Sulfonamide derivatives, including halogenated variants, have been investigated for their inhibition of the enzyme carbonic anhydrase IX, which is associated with tumors. This highlights their potential application in developing antitumor agents (Ilies et al., 2003).

Development of Heterocyclic Compounds

Research on sulfonamide derivatives has led to the synthesis of new heterocyclic compounds, demonstrating the chemical versatility and potential for varied applications of these molecules (Mohsein, Majeed, & Al-Ameerhelal, 2019).

Therapeutic Applications

Pro-Apoptotic Effects in Cancer Cells

Studies have shown that sulfonamide derivatives can induce pro-apoptotic effects in various cancer cell lines, highlighting their potential as therapeutic agents in cancer treatment (Cumaoğlu et al., 2015).

Role in Drug Design

The sulfonamide group plays a crucial role in medicinal chemistry, being a key component in various drugs, including antibacterials and potential antitumor agents (Kalgutkar, Jones, & Sawant, 2010).

Environmental Applications

- Elimination of Antibiotics in the Environment: Research on sulfonamides includes studies on their degradation in the environment, such as the identification of microbial strategies to eliminate sulfonamide antibiotics, highlighting the environmental impact and biodegradability of these compounds (Ricken et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

3-amino-N-(4-chlorophenyl)-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O3S/c1-19-13-7-6-11(8-12(13)15)20(17,18)16-10-4-2-9(14)3-5-10/h2-8,16H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHVIRSWYAADERA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-(4-chlorophenyl)-4-methoxybenzene-1-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)

![N-(3-chlorophenyl)-2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3012238.png)

![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)

![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)

![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)

![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)

![N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3012253.png)